![molecular formula C15H20N2O2 B018563 N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide CAS No. 679412-75-0](/img/structure/B18563.png)
N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide
Overview
Description
"N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide" is a chemical compound that has been the subject of various scientific studies. Its relevance spans across different fields of chemistry, including organic synthesis and material science.
Synthesis Analysis
- The synthesis of compounds similar to "this compound" often involves complex chemical reactions. For example, the synthesis of related compounds like benzyl 2-deoxy-3,5-di-O-methyl-1,4-dithio-l-threo-pentofuranoside involves multiple steps starting from basic organic compounds (Birk, Voss, & Wirsching, 1997).
- Another related synthesis involves the transformation of pentanamide using lead tetraacetate, which produces a mixture of N-butylacetamide and N,N′-dibutylurea (Acott, Beckwith, & Hassanali, 1968).
Molecular Structure Analysis
- The molecular structure of compounds like "this compound" can be elucidated using techniques such as NOE measurements, as seen in related compounds (Birk, Voss, & Wirsching, 1997).
Chemical Reactions and Properties
- Similar compounds demonstrate a range of chemical reactions. For example, reactions involving lead tetraacetate in the synthesis of pentanamide derivatives (Acott, Beckwith, & Hassanali, 1968).
- The creation of amphiphilic polymers substituted with pendent n-octadecyl groups is an example of the chemical versatility of similar compounds (Winnik, Davidson, Hamer, & Kitano, 1992).
Physical Properties Analysis
- The physical properties of such compounds can be studied through methods like NMR analysis, as seen in related research (Ponpipom & Hanessian, 1972).
Chemical Properties Analysis
- Chemical properties of similar compounds include their behavior in reactions like Michael reactions, as studied in the context of pentanal and nitrostyrene (Zhou, Chang, Gan, & Peng, 2012).
Scientific Research Applications
Antioxidant and Anti-aggregation Properties
A study by Benchekroun et al. (2019) synthesized derivatives related to N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide, demonstrating potent antioxidant properties and strong inhibition of Aβ1-40 self-aggregation. These findings suggest applications in addressing pathologies linked to oxidative stress, such as Alzheimer's disease. The compounds were synthesized via the Ugi four-component reaction, highlighting a methodological advancement in drug synthesis (Benchekroun et al., 2019).
Neuroprotective Effects
Another study by Pachón-Angona et al. (2019) reported on the synthesis of new ferulic/lipoic/comenic acid-melatonin hybrids as antioxidants and Nrf2 activators via Ugi reaction. Compounds derived from this compound showed a potent antioxidant capacity and a remarkable neuroprotective effect against cell death induced by H2O2 in SH-SY5Y cells. These compounds also activated the Nrf2 signaling pathway, offering insights into potential therapeutic applications for diseases characterized by oxidative stress (Pachón-Angona et al., 2019).
Cytotoxicity and Synthesis Methods
Research by Visnevska et al. (2012) focused on the cytotoxic properties of N-[2-(Benzothiazol-2-Sulfonyl)-1-Ethoxyethoxy]- 5-(Benzothiazol-2-Ylsulfanyl)Pentanamidine, a compound with structural similarities, revealing high cytotoxicity in certain applications. The study's methodologies contribute to the broader understanding of synthesizing related compounds with potential applications in cancer research (Visnevska et al., 2012).
Anthelmintic Properties
A 2022 study by Silva et al. demonstrated that N-(4-Methoxyphenyl)Pentanamide, a simplified derivative of albendazole and structurally related to this compound, displayed anthelmintic properties against Toxocara canis. This study suggests the potential for developing novel anthelmintic agents through molecular simplification of existing drugs (Silva et al., 2022).
Mechanism of Action
Target of Action
The primary target of N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide, also known as 3-Benzyloxy-alpha-(N-butyryl)-aminopropionitrile, is Cathepsin S , a human protein . Cathepsin S is a lysosomal cysteine protease that plays a significant role in the degradation of proteins.
Mode of Action
It is known to interact with its target, cathepsin s . The interaction between the compound and Cathepsin S may lead to changes in the protein’s function, potentially influencing various biological processes.
properties
IUPAC Name |
N-(1-cyano-2-phenylmethoxyethyl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-3-9-15(18)17-14(10-16)12-19-11-13-7-5-4-6-8-13/h4-8,14H,2-3,9,11-12H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSSSDFJRLJGKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(COCC1=CC=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467754 | |
Record name | N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
679412-75-0 | |
Record name | N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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